molecular formula C10H11NO2 B6255579 (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol CAS No. 83670-85-3

(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol

Cat. No.: B6255579
CAS No.: 83670-85-3
M. Wt: 177.2
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Description

(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is an organic compound with the molecular formula C10H11NO2 It is a member of the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with ethylene oxide in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium or potassium hydroxide.

    Solvent: Ethanol or methanol.

    Temperature: Typically around 50-70°C.

    Reduction: Using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol can undergo oxidation to form the corresponding oxazole derivative.

    Reduction: The compound can be reduced to yield the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of (5-phenyl-1,2-oxazol-3-yl)methanol.

    Reduction: Formation of (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine.

    Substitution: Various substituted oxazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is used as an intermediate for the preparation of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for use in treating infections and as scaffolds for designing new pharmaceuticals.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymer chains can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxazoline ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol
  • (5-phenyl-2-oxazoline)
  • (4,5-dihydro-1,2-oxazole)

Uniqueness

(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications.

Properties

CAS No.

83670-85-3

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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